molecular formula C14H16FN3OS B2987606 2-((4-fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide CAS No. 1286710-37-9

2-((4-fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide

Cat. No.: B2987606
CAS No.: 1286710-37-9
M. Wt: 293.36
InChI Key: NBGPUBDNKFFOEI-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group, a thioether linkage, and an imidazole ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide typically involves the following steps:

  • Preparation of 4-fluorophenylthiol: : This can be achieved by reacting 4-fluorobenzenethiol with an appropriate reagent to introduce the thiol group.

  • Formation of the imidazole derivative: : The 2-methylimidazole can be synthesized through cyclization reactions involving diamines and carboxylic acids.

  • Coupling reaction: : The fluorophenylthiol and the imidazole derivative are then coupled using acetic anhydride to form the final compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The imidazole ring can be reduced under specific conditions.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Reduced imidazole derivatives.

  • Substitution: : Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. It may also serve as a probe to investigate enzyme activities and binding interactions.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to its activity as an inhibitor or modulator of specific biological targets.

Industry

In the industrial sector, this compound can be used in the production of fluorinated materials, which have applications in various fields such as electronics, coatings, and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-((4-fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide exerts its effects involves interactions with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the imidazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylacetic acid: : Similar in having a fluorophenyl group but lacks the imidazole and thioether functionalities.

  • 2-Methylimidazole: : Similar in having an imidazole ring but lacks the fluorophenyl and thioether groups.

  • Thioacetamide derivatives: : Similar in having a thioether group but lack the fluorophenyl and imidazole functionalities.

Uniqueness

The uniqueness of 2-((4-fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide lies in the combination of the fluorophenyl group, thioether linkage, and imidazole ring, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-(2-methylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3OS/c1-11-16-6-8-18(11)9-7-17-14(19)10-20-13-4-2-12(15)3-5-13/h2-6,8H,7,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGPUBDNKFFOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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